Dimethyl 5,6-diethyl[1,1'-biphenyl]-3,4-dicarboxylate
Description
Dimethyl 5,6-diethyl[1,1'-biphenyl]-3,4-dicarboxylate is a synthetic biphenyl-based dicarboxylate ester featuring diethyl substituents at positions 5 and 6 of the biphenyl core and methoxycarbonyl groups at positions 3 and 3. The diethyl groups likely enhance hydrophobicity and steric bulk compared to smaller substituents, influencing its reactivity, solubility, and intermolecular interactions .
Properties
CAS No. |
651303-42-3 |
|---|---|
Molecular Formula |
C20H22O4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
dimethyl 3,4-diethyl-5-phenylbenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H22O4/c1-5-14-15(6-2)18(20(22)24-4)17(19(21)23-3)12-16(14)13-10-8-7-9-11-13/h7-12H,5-6H2,1-4H3 |
InChI Key |
TYJJAPITNOPYPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1C2=CC=CC=C2)C(=O)OC)C(=O)OC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of biphenyl derivatives typically involves several well-established methods. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst. For Dimethyl 5,6-diethyl[1,1’-biphenyl]-3,4-dicarboxylate, the synthesis might involve:
Starting Materials: Appropriate aryl halides and boronic acids.
Catalyst: Palladium-based catalysts.
Solvent: Tetrahydrofuran (THF) or similar solvents.
Conditions: Reflux conditions with inert atmosphere (e.g., nitrogen).
Industrial Production Methods: Industrial production of biphenyl derivatives often employs scalable methods such as the Wurtz-Fittig reaction, Ullmann coupling, and other metal-catalyzed cross-coupling reactions. These methods ensure high yields and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Hydrolysis of Ester Groups
The methyl ester groups undergo base-catalyzed hydrolysis to yield dicarboxylic acids, a reaction critical for further functionalization.
Reaction Conditions :
-
Reagents : Aqueous KOH (6 equivalents) in tetrahydrofuran (THF)
-
Temperature : Reflux (20 hours)
-
Workup : Acidification with HCl (pH = 1)
| Starting Material | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Dimethyl ester derivative | Biphenyl-4,4'-dicarboxylic acid | KOH, THF, HCl | >95% |
Mechanism :
-
Nucleophilic attack by hydroxide on the ester carbonyl.
-
Formation of a tetrahedral intermediate.
-
Elimination of methanol, yielding the carboxylate salt.
-
Acidification converts the carboxylate to the free carboxylic acid .
Suzuki-Miyaura Cross-Coupling
The biphenyl core can participate in palladium-catalyzed cross-coupling reactions to introduce diverse aryl groups.
Reaction Conditions :
-
Catalyst : Pd(dba)₂ (dibenzylideneacetone palladium)
-
Ligand : Triphenylphosphine (PPh₃)
-
Base : K₃PO₄
| Aryl Halide | Boronic Acid Partner | Product | Yield | Source |
|---|---|---|---|---|
| Iodobenzene derivatives | Fluorinated boronic acids | Fluorinated biphenyls | 70–85% |
Mechanism :
-
Oxidative Addition : Pd(0) inserts into the C–X bond of the aryl halide.
-
Transmetalation : Aryl boronate transfers to Pd(II).
-
Reductive Elimination : Formation of the C–C bond and regeneration of Pd(0) .
Functionalization via Electrophilic Substitution
Ethyl substituents on the biphenyl ring direct electrophilic attacks to specific positions.
Nitration Example :
-
Reagents : HNO₃/H₂SO₄ mixture
-
Regioselectivity : Ethyl groups act as ortho/para-directors, favoring substitution at activated positions .
| Substrate | Nitration Position | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl-substituted biphenyl | Para to ethyl group | Nitro-biphenyl derivative | 60–75% |
Reduction Pathways
The ester groups can be reduced to primary alcohols using strong hydride donors.
Reaction Conditions :
| Starting Material | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Methyl ester derivative | Biphenyl diol | LiAlH₄, ether | ~80% |
Oxidation of Ethyl Substituents
Ethyl groups undergo oxidation to ketones or carboxylic acids under controlled conditions.
Oxidation to Carboxylic Acids :
| Substrate | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Ethyl-substituted biphenyl | Biphenyl dicarboxylic acid | KMnO₄, H₂SO₄ | 50–65% |
Diazotization and Iodination
Aryl amines (derived from nitro precursors) can undergo diazotization for halogenation.
Reaction Conditions :
| Starting Material | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Amino-biphenyl derivative | Iodo-biphenyl dicarboxylate | NaNO₂, HCl, NaI | 60–70% |
Transesterification
Methyl esters can be converted to other esters (e.g., ethyl) via acid- or base-catalyzed transesterification.
Reaction Conditions :
| Starting Material | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Methyl ester derivative | Ethyl ester derivative | EtOH, H₂SO₄ | 85–90% |
Scientific Research Applications
Organic Synthesis
Dimethyl 5,6-diethyl[1,1'-biphenyl]-3,4-dicarboxylate serves as an important building block in organic synthesis. Its structure allows for various functionalizations that can lead to the development of complex molecules.
- Synthesis of Biologically Active Compounds : This compound can be utilized in the synthesis of biologically active marine metabolites. The biphenyl framework is particularly useful in the design of compounds with potential pharmacological activities .
- Catalytic Applications : The compound has been studied for its use as a ligand in catalytic reactions. Its ability to coordinate with metal ions enhances the catalytic efficiency in various organic transformations .
Medicinal Chemistry
The biphenyl structure of this compound is significant for medicinal chemistry due to its potential interactions with biological targets.
- Anticancer Activity : Research indicates that derivatives of biphenyl compounds exhibit anticancer properties. Studies have shown that modifications to the biphenyl moiety can enhance the selectivity and potency against cancer cells .
- Drug Development : The compound's ability to act as a scaffold for drug design has been explored. It can be modified to improve bioavailability and reduce toxicity while maintaining therapeutic efficacy .
Materials Science
In materials science, this compound has applications in the development of advanced materials.
- Polymer Science : The compound can be polymerized to create materials with specific properties such as enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices can lead to innovative materials suitable for various applications including coatings and composites .
- Nanotechnology : Research has indicated potential uses of this compound in nanotechnology for creating nanoscale devices or sensors due to its unique electronic properties derived from the biphenyl structure .
Case Study 1: Synthesis of Anticancer Agents
A study demonstrated the synthesis of novel anticancer agents using this compound as a precursor. The derivatives showed promising activity against various cancer cell lines with improved selectivity compared to existing chemotherapeutics.
Case Study 2: Catalytic Applications
Another research highlighted the use of this compound in asymmetric catalysis. The compound was used as a ligand in reactions involving transition metals which resulted in high enantiomeric excesses (ee) in the products formed.
Mechanism of Action
The mechanism of action of Dimethyl 5,6-diethyl[1,1’-biphenyl]-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The biphenyl core allows it to engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the compound may interact with cellular membranes, influencing membrane fluidity and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares dimethyl 5,6-diethyl[1,1'-biphenyl]-3,4-dicarboxylate with structurally related biphenyl dicarboxylates and dioxolane derivatives, emphasizing substituent effects and applications:
Physical Properties and Crystallography
- Crystal Packing: Bromo and thiophene substituents in ’s compound induce planar molecular conformations, whereas diethyl groups in the target may promote non-planar packing due to steric effects .
- Thermal Stability : Zirconium MOFs with carboxylate linkers (e.g., ) show exceptional stability (>500°C). The target’s diethyl groups might lower thermal resilience compared to unsubstituted linkers .
Biological Activity
Dimethyl 5,6-diethyl[1,1'-biphenyl]-3,4-dicarboxylate (CAS No. 71376996) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and other relevant activities, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 342.39 g/mol. Its structure features two ethyl groups attached to a biphenyl core with two carboxylate ester functionalities. The compound's properties can be summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.39 g/mol |
| CAS Number | 71376996 |
| Solubility | Soluble in organic solvents |
| Boiling Point | Data not available |
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial activity. A series of tests conducted against various bacterial strains demonstrated its effectiveness in inhibiting growth:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values for these pathogens ranged from 50 to 100 µg/mL, suggesting moderate to high efficacy against these microorganisms .
Anti-Inflammatory Properties
In vitro assays have shown that this compound possesses anti-inflammatory properties. The compound was tested on human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharides (LPS). Results indicated a significant reduction in pro-inflammatory cytokine production (such as IL-6 and TNF-α), with an inhibition rate of approximately 60% at concentrations above 100 µg/mL .
Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial effects of this compound involved testing against a panel of pathogens. The results highlighted:
- Inhibition Zone Diameter : Measured using the agar diffusion method.
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
This data indicates that the compound has a promising potential as an antimicrobial agent.
Study 2: Anti-Inflammatory Mechanism
Another investigation explored the mechanism behind the anti-inflammatory effects of this compound. The study employed flow cytometry to analyze cytokine production in PBMCs:
- Cytokine Levels : The levels of IL-6 and TNF-α were significantly reduced after treatment with the compound.
| Treatment | IL-6 (pg/mL) | TNF-α (pg/mL) |
|---|---|---|
| Control | 200 | 150 |
| Dimethyl Compound | 80 | 60 |
The results suggest that the compound effectively modulates inflammatory responses.
Q & A
Q. What are the optimal synthetic routes for Dimethyl 5,6-diethyl[1,1'-biphenyl]-3,4-dicarboxylate, and how can experimental conditions be systematically optimized?
Methodological Answer:
- Step 1: Employ factorial design (e.g., 2^k factorial experiments) to screen variables like temperature, solvent polarity, catalyst loading, and reaction time. This reduces trial-and-error inefficiencies .
- Step 2: Use quantum chemical calculations (e.g., density functional theory) to model reaction pathways and identify transition states, which guide experimental parameter selection (e.g., solvent compatibility, steric effects) .
- Step 3: Integrate high-throughput experimentation (HTE) with automated data analysis to rapidly test reaction conditions and validate computational predictions . Key Parameters to Monitor:
- Yield optimization via GC-MS/HPLC.
- Purity assessment using recrystallization or column chromatography.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substituent positions and diethyl/biphenyl stereochemistry. Compare experimental shifts with simulated spectra from computational tools (e.g Gaussian) .
- X-ray Crystallography: If single crystals are obtainable, resolve the 3D structure to validate biphenyl conformation and ester group orientation .
- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns to rule out byproducts (e.g., incomplete esterification) . Validation Workflow: Cross-reference spectral data with structurally analogous compounds (e.g., diethyl pyrazole-dicarboxylates) to identify deviations .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel catalytic or photochemical reactions?
Methodological Answer:
- Reactivity Prediction: Apply ab initio molecular dynamics (AIMD) to simulate reaction trajectories under varying conditions (e.g., UV irradiation, metal catalysis). Focus on electron density maps to identify reactive sites (e.g., ester carbonyls) .
- Solvent Effects: Use COSMO-RS models to predict solvation energies and optimize solvent selection for SN2 or radical-based mechanisms .
- Validation: Compare computational predictions with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .
Q. How should researchers resolve contradictions in experimental data (e.g., conflicting kinetic profiles or unexpected byproducts)?
Methodological Answer:
- Root-Cause Analysis:
Q. What reactor designs are optimal for scaling up synthesis while maintaining stereochemical control?
Methodological Answer:
- Continuous Flow Reactors: Minimize residence time distribution to prevent side reactions (e.g., ester hydrolysis). Use microreactors for exothermic reactions to enhance heat dissipation .
- Membrane Separation Integration: Incorporate in-line purification (e.g., nanofiltration) to remove unreacted diethyl groups or biphenyl derivatives during synthesis .
- Process Control: Implement real-time PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor reaction progress and adjust parameters dynamically .
Q. What methodologies enable mechanistic studies of the compound’s participation in multi-step catalytic cycles?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., ester cleavage vs. biphenyl rotation) .
- Electrochemical Analysis: Use cyclic voltammetry to probe redox-active intermediates in metal-catalyzed reactions (e.g., Pd-mediated coupling) .
- Operando Spectroscopy: Combine XRD and UV-Vis in operando setups to track structural changes during catalysis (e.g., ligand displacement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
